3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL

Catalog No.
S13728398
CAS No.
M.F
C7H12N2OS
M. Wt
172.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL

Product Name

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL

IUPAC Name

3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

InChI

InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3

InChI Key

MXQVLMJXWDGGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CCN)O

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL is a heterocyclic organic compound characterized by the presence of a thiazole ring and an amino alcohol moiety. The compound's molecular formula is C8H14N2OSC_8H_{14}N_2OS, and it has a molecular weight of approximately 186.28 g/mol. The structure features a hydroxyl group, an amino group, and a thiazole ring, which contribute to its diverse biological activities and potential applications in medicinal chemistry and agriculture.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The thiazole ring can undergo reduction under specific conditions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, allowing for the introduction of various functional groups into the molecule.

Research indicates that 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The thiazole ring is known to interact with various biological targets, potentially modulating enzyme activities and receptor functions. Studies have suggested that compounds containing thiazole moieties often demonstrate enhanced activity against bacterial strains and cancer cells, making them valuable candidates for drug development .

The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 3-amino-2-methylpropan-1-ol. This reaction is usually conducted under acidic or basic conditions using solvents like ethanol at elevated temperatures to facilitate product formation. Industrially, methods such as continuous flow synthesis are employed to optimize yield and purity through automated processes and advanced purification techniques .

The compound has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Agriculture: Used in the development of agrochemicals due to its biological activity.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Industrial

Interaction studies have shown that 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL can modulate various biochemical pathways by interacting with enzymes and receptors. These interactions may lead to inhibition or activation of specific pathways, contributing to its observed biological effects. For example, its interaction with certain proteins could inhibit bacterial growth or induce apoptosis in cancer cells .

Several compounds share structural similarities with 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL:

Compound NameStructural FeaturesUnique Aspects
2-AminothiazoleSimpler thiazole derivativeLacks the amino alcohol functionality
Thiamine (Vitamin B1)Contains a thiazole ringEssential for carbohydrate metabolism
SulfathiazoleAntimicrobial agentKnown for its use in treating bacterial infections
2-MethylthiazoleThiazole derivative without amino alcoholSimpler structure lacking additional functional groups
3-Amino-1-(dimethyl-1,3-thiazol-5-YL)propan-1-OLDimethyl substitution on the thiazole ringAlters solubility and biological activity

Uniqueness

The uniqueness of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL lies in its specific substitution pattern that combines an amino group with a hydroxyl group on a thiazole framework. This combination enhances its chemical reactivity and biological activity compared to simpler derivatives or those lacking these functional groups .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.06703418 g/mol

Monoisotopic Mass

172.06703418 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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